Dermaseptin-8
Description
Biological Source and Ecological Context
Isolation from Phyllomedusa tarsius
Dermaseptin-8 (DRS-8) is a cationic antimicrobial peptide first isolated from the defensive skin secretions of the South American leaf frog, Phyllomedusa tarsius. This arboreal species, native to Amazonian rainforests, employs a complex cocktail of bioactive peptides to protect its permeable skin from microbial colonization in humid environments. The isolation process typically involves molecular cloning of precursor-encoding cDNA from skin secretion-derived libraries, followed by liquid chromatography-mass spectrometry (LC-MS) for structural confirmation. For example, a study by Li et al. (2019) identified a novel dermaseptin (DPT9) from P. tarsius using this dual approach, highlighting the methodological framework applicable to DRS-8 isolation.
The mature peptide is post-translationally modified, featuring a C-terminal amidation critical for its bioactivity. This modification, mediated by a glycine residue acting as an amide donor, enhances membrane interaction capabilities. The biosynthetic precursor of DRS-8 includes a conserved signal peptide, an acidic spacer domain, and a processing site (-KR-) that demarcates the mature peptide.
Role in Amphibian Skin Defense Mechanisms
As part of the innate immune system of Phyllomedusa species, DRS-8 contributes to a chemical defense matrix that prevents infections caused by bacteria, fungi, and parasites. Amphibian skin secretions are stored in granular glands and released upon stress, creating a hostile microenvironment for pathogens through membrane disruption. DRS-8 operates synergistically with other dermaseptins (e.g., phylloseptins, plasticins) to broaden antimicrobial spectra while minimizing metabolic costs. For instance, combinatorial effects between dermaseptins can enhance activity 100-fold against pathogens like Enterococcus faecalis and Cryptococcus neoformans.
Classification Within the Dermaseptin Superfamily
Phylogenetic Relationship to Other Dermaseptins
DRS-8 belongs to the dermaseptin superfamily, a group of genetically related peptides characterized by gene duplication and hypermutation events. Phylogenetic analyses of prepro-peptide sequences place DRS-8 within the Phyllomedusa clade, sharing ancestral ties with dermaseptins from P. bicolor and P. sauvagii. For example, DRS-8 exhibits 82% amino acid identity with dermaseptin-B5 from P. bicolor in the signal peptide and spacer regions.
A maximum-likelihood phylogenetic tree of hylid prepro-peptides reveals that DRS-8 clusters with peptides bearing the conserved KR processing site, distinguishing it from plasticins and phylloxins. This evolutionary divergence underscores adaptive radiation driven by environmental pathogen pressures.
Distinctive Features of the this compound Sequence
DRS-8 is distinguished by its primary structure and functional motifs. The 31-residue sequence (H-Ala-Leu-Trp-Lys-Thr-Met-Leu-Lys-Lys-Leu-Gly-Thr-Val-Ala-Leu-His-Ala-Gly-Lys-Ala-Ala-Leu-Gly-Ala-Ala-Ala-Asp-Thr-Ile-Ser-Gln-NH2) includes a conserved tryptophan at position 3 and a cationic C-terminal helix. Key substitutions, such as Thr-4 and Met-6, differentiate it from dermaseptin-S1 (Table 1).
Table 1: Sequence Comparison of this compound and Related Peptides
| Peptide | Source Species | Sequence (Positions 1–10) | Net Charge | Reference |
|---|---|---|---|---|
| This compound | P. tarsius | ALWKTMLKKL | +5 | |
| Dermaseptin-S1 | P. sauvagii | ALWKTMLKKL | +4 | |
| Dermaseptin-PH | P. hypochondrialis | ALWKNLLKNV | +5 |
The peptide adopts an amphipathic α-helical conformation in hydrophobic environments, facilitated by a helical wheel distribution of polar (Lys-4, Lys-8, Lys-9) and hydrophobic (Leu-2, Trp-3, Met-6) residues. This structural motif enables selective interaction with microbial membranes while sparing eukaryotic cells. Notably, DRS-8 lacks the C-terminal tripeptide (-GEQ) found in some homologs, which may reduce hemolytic activity.
In summary, this compound exemplifies the evolutionary ingenuity of amphibian host-defense peptides, combining sequence plasticity with conserved mechanisms of pathogen neutralization. Its study offers insights into natural combinatorial libraries that balance potency and specificity.
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Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SLRGFLKGVGTALAGVGKVVADQFDKLLQAGQ |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Cytotoxicity (IC50, µM) of this compound and Analogues
| Compound | HMEC-1 | H157 | PC-3 | U251MG | MCF-7 |
|---|---|---|---|---|---|
| This compound | 4.85 | 2.01 | 11.8 | 2.36 | 0.69 |
| DRS-DU-1 | 53.75 | 8.43 | 21.6 | >100 | >100 |
| DP-2 | 27.28 | 6.43 | 3.17 | 13.43 | NA |
| TAT-Fusion | >100 | NA | NA | NA | NA |
Data sourced from in vitro assays on human cell lines . NA = Not tested.
- Potency : this compound shows superior activity against cancer cells compared to DRS-DU-1 and DP-2, particularly in MCF-7 and U251MG models .
- Selectivity : The TAT-fusion analogue retains antimicrobial efficacy while reducing toxicity to healthy cells, highlighting the impact of structural modifications .
Cytotoxicity and Selectivity
This compound’s low IC50 against HMEC-1 (4.85 µM) suggests moderate toxicity to non-cancerous cells, whereas the TAT-fusion variant (IC50 > 100 µM) demonstrates improved safety .
Mechanistic Insights
- Membrane Disruption : this compound’s α-helical structure enables deeper penetration into microbial membranes compared to less helical variants like DP-1 .
- Salt Sensitivity : Unlike Dermaseptin-AC, which retains activity in high-salt environments, this compound’s efficacy diminishes under physiological salt concentrations, a limitation addressed via TAT fusion .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for preparing this compound is solid-phase peptide synthesis, a widely used technique for synthesizing peptides with precise amino acid sequences.
Fmoc Chemistry : The synthesis typically employs the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for temporary protection of amino groups during peptide chain elongation. Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF), allowing sequential addition of amino acids from the C-terminal to the N-terminal end of the peptide chain.
Activation and Coupling : Each amino acid residue is activated and coupled using reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like N-methylmorpholine (NMM) in DMF, ensuring efficient peptide bond formation.
Instrumentation : Automated peptide synthesizers, such as the Milligen 9050 pepsynthesizer or Tribute Peptide Synthesiser, facilitate stepwise assembly of the peptide on a solid resin support, improving reproducibility and yield.
Resin and Reagents
Resin : The peptide chain is anchored to a solid support, commonly a 4-(Hydroxymethyl) phenoxyacetic acid-linked polyamide/kieselguhr resin, which allows for efficient washing and removal of excess reagents during synthesis.
Amino Acid Sources : Fmoc-protected amino acids are sourced from specialized suppliers to ensure high purity, essential for the fidelity of the peptide sequence.
Side Chain Deprotection and Cleavage
- After chain assembly, side chain protecting groups are removed, and the peptide is cleaved from the resin using a cleavage cocktail typically containing trifluoroacetic acid (TFA), scavengers such as paracresol, thioanisole, water, and ethyl methyl sulfide. The cleavage is performed at room temperature for approximately 2 hours to yield crude peptide.
Purification Techniques
High-Performance Liquid Chromatography (HPLC)
- Preparative Reverse-Phase HPLC : Crude this compound peptides are purified using preparative reverse-phase HPLC, employing gradients of water and acetonitrile with trifluoroacetic acid as an ion-pairing agent. This step isolates the peptide based on hydrophobicity differences.
Ion Exchange Chromatography and Gel Filtration
- Additional purification steps may include ion exchange chromatography to separate peptides based on charge and Sephadex gel filtration to remove small molecule impurities and buffer components, enhancing purity.
Characterization and Quality Control
Mass Spectrometry
Matrix-Assisted Laser Desorption Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is employed to confirm the molecular mass of the synthesized peptide, ensuring the correct sequence and absence of truncations or modifications.
Electrospray Ionization (ESI) ion-trap mass spectrometry further elucidates the primary structure by fragmenting peptide ions and analyzing the resulting b and y ions.
Analytical HPLC and Amino Acid Analysis
Analytical HPLC assesses peptide purity, typically aiming for >95% purity before biological testing.
Amino acid analysis confirms the composition and sequence integrity of the peptide.
Biological Sample Preparation (If Isolated from Natural Sources)
Although chemical synthesis is the standard for this compound, some studies isolate peptides from frog skin secretions:
Collection : Skin secretions are obtained by mild transdermal electrical stimulation of frogs (e.g., Phyllomedusa species), followed by washing and lyophilization of secretions.
Extraction and Fractionation : Lyophilized secretions are dissolved in acidic aqueous solutions and fractionated by reversed-phase HPLC. Fractions containing peptides with expected molecular masses are identified by mass spectrometry.
Molecular Cloning : mRNA from skin secretions can be isolated, reverse transcribed, and subjected to RACE-PCR to obtain cDNA encoding the peptide precursor, enabling recombinant expression or synthetic design.
Summary Table of Preparation Methods
| Step | Method/Technique | Purpose | Key Details/Parameters |
|---|---|---|---|
| Peptide Assembly | Solid-phase peptide synthesis (Fmoc chemistry) | Sequential amino acid coupling | Automated synthesizer; 20% piperidine in DMF for Fmoc removal; HBTU/NMM for coupling |
| Resin Use | 4-(Hydroxymethyl) phenoxyacetic acid-linked resin | Solid support for peptide elongation | Resin sourced from Milligen/Bioresearch |
| Cleavage and Deprotection | TFA cocktail with scavengers | Remove protecting groups and cleave peptide | 2 hours at room temperature; TFA/paracresol/thioanisole/water/ethyl methyl sulfide |
| Purification | Preparative reverse-phase HPLC | Purify crude peptide | Gradient elution with water/acetonitrile/TFA |
| Additional Purification | Ion exchange chromatography, Sephadex gel filtration | Remove charged impurities and small molecules | Post-HPLC purification steps |
| Characterization | MALDI-TOF MS, ESI-MS, Analytical HPLC | Confirm mass, sequence, purity | Mass accuracy ±0.1%; fragmentation for sequence |
| Natural Source Preparation | Electrical stimulation of frog skin, lyophilization, HPLC fractionation | Obtain natural peptide extract | Mild electrical stimulation; lyophilization; reversed-phase HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
